Solubility Advantage Over Indole-5-carboxylic Acid
The target 7-azaindole-5-carboxylic acid exhibits an experimentally measured aqueous solubility of 2.22 mg/mL (0.0137 mol/L) , which is approximately 6.7-fold higher than the predicted water solubility of the direct indole analog, indole-5-carboxylic acid, estimated at 0.33 mg/mL (332.9 mg/L) [1]. This enhanced solubility is attributed to the additional pyridine nitrogen acting as a hydrogen-bond acceptor, increasing the topological polar surface area and reducing the solvation free energy penalty in aqueous media.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 2.22 mg/mL (0.0137 mol/L) |
| Comparator Or Baseline | Indole-5-carboxylic acid: 332.9 mg/L (≈0.33 mg/mL) predicted (EPI Suite); 50 mg/mL in ethanol (experimental) |
| Quantified Difference | ~6.7-fold higher water solubility for the target compound |
| Conditions | Target: measured at 25°C; Comparator: EPI Suite estimated water solubility |
Why This Matters
Higher aqueous solubility directly facilitates biological assay setup in buffer systems, reduces the need for DMSO co-solvents, and improves the developability profile of fragment-derived lead compounds.
- [1] ChemChart. Indole-5-carboxylic acid (CAS 1670-81-1): EPI Suite Water Solubility 332.9 mg/L. View Source
